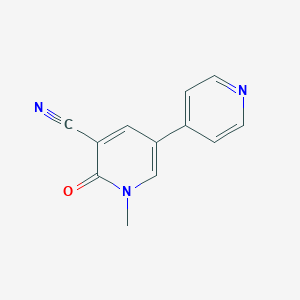
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPPC has been studied for its mechanism of action and its biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Applications De Recherche Scientifique
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has been studied for its potential applications in the field of medicine. It has been shown to have antitumor activity, and has been studied as a potential treatment for cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, and has been shown to have anti-inflammatory effects in animal models.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to have anti-inflammatory effects in animal models. This compound has also been shown to have antioxidant effects, and has been studied for its potential use in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be obtained in high yields. Another advantage is that it has been shown to have antitumor and anti-inflammatory activity, making it a potentially useful tool for studying these processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for research on 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile. One area of research could focus on further elucidating the mechanism of action of this compound, in order to better understand its effects on tumor growth and inflammation. Another area of research could focus on developing new synthetic methods for this compound, in order to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases.
Méthodes De Synthèse
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile can be synthesized by a variety of methods, including the reaction of 2-acetylpyridine with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then heated with methyl iodide to yield this compound. Other methods of synthesis include the reaction of 2-acetylpyridine with cyanoacetamide in the presence of a base, or the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of a base.
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
1-methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-15-8-11(6-10(7-13)12(15)16)9-2-4-14-5-3-9/h2-6,8H,1H3 |
Clé InChI |
ZXPYZCWVFZFRLG-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C(C1=O)C#N)C2=CC=NC=C2 |
SMILES canonique |
CN1C=C(C=C(C1=O)C#N)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)


![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)

![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)